alpha-Hyodeoxycholic acid
alpha-Hyodeoxycholic acid
Murideoxycholic acid is a 3alpha-hydroxy steroid that is cholan-24-oic acid substituted by hydroxy groups at positions 3 and 6. It has a role as a mouse metabolite and a human metabolite. It is a 3alpha-hydroxy steroid and a 6beta-hydroxy steroid. It derives from a cholic acid. It is a conjugate acid of a murideoxycholate.
Murideoxycholic acid, also known as murideoxycholate or 6b-hydroxylithocholate, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Murideoxycholic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Murideoxycholic acid has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, murideoxycholic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Murideoxycholic acid can be biosynthesized from cholic acid.
Murideoxycholic acid, also known as murideoxycholate or 6b-hydroxylithocholate, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Murideoxycholic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Murideoxycholic acid has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, murideoxycholic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Murideoxycholic acid can be biosynthesized from cholic acid.
Brand Name:
Vulcanchem
CAS No.:
668-49-5
VCID:
VC0162550
InChI:
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21-,23-,24-/m1/s1
SMILES:
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Molecular Formula:
C24H40O4
Molecular Weight:
392.6 g/mol
alpha-Hyodeoxycholic acid
CAS No.: 668-49-5
Reference Standards
VCID: VC0162550
Molecular Formula: C24H40O4
Molecular Weight: 392.6 g/mol
CAS No. | 668-49-5 |
---|---|
Product Name | alpha-Hyodeoxycholic acid |
Molecular Formula | C24H40O4 |
Molecular Weight | 392.6 g/mol |
IUPAC Name | (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Standard InChI | InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21-,23-,24-/m1/s1 |
Standard InChIKey | DGABKXLVXPYZII-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Appearance | A crystalline solidPurity:95% |
Physical Description | Solid |
Description | Murideoxycholic acid is a 3alpha-hydroxy steroid that is cholan-24-oic acid substituted by hydroxy groups at positions 3 and 6. It has a role as a mouse metabolite and a human metabolite. It is a 3alpha-hydroxy steroid and a 6beta-hydroxy steroid. It derives from a cholic acid. It is a conjugate acid of a murideoxycholate. Murideoxycholic acid, also known as murideoxycholate or 6b-hydroxylithocholate, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Murideoxycholic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Murideoxycholic acid has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, murideoxycholic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Murideoxycholic acid can be biosynthesized from cholic acid. |
Synonyms | 3,6-dihydroxy-5alpha-cholanoic acid hyodeoxycholic acid hyodeoxycholic acid, (3alpha,5beta,6beta)-isomer hyodeoxycholic acid, (3alpha,6beta)-isomer hyodeoxycholic acid, sodium salt hyodesoxycholic acid murideoxycholic acid NaHDC compound sodium hyodeoxycholate |
Reference | 1.Kuipers, F.,Bloks, V.W. and Groen, A.K. Beyond intestinal soap--bile acids in metabolic control. Nat. Rev. Endocrinol. 10(8), 488-498 (2014). |
PubChem Compound | 5283821 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume